molecular formula C25H28N8O2 B13864630 Linagliptin Impurity

Linagliptin Impurity

Cat. No.: B13864630
M. Wt: 472.5 g/mol
InChI Key: CJSMBPROUPCCLX-QGZVFWFLSA-N
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Description

®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purine core, the introduction of the but-2-yn-1-yl and methyl groups, and the attachment of the piperidin-1-yl and quinazolin-2-yl moieties. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its purine core is particularly interesting, as purines play a crucial role in cellular processes.

Medicine

In medicine, ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their antiviral, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to materials or enhance the efficiency of industrial processes.

Mechanism of Action

The mechanism of action of ®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or signaling pathways. The quinazolin-2-yl and piperidin-1-yl groups may enhance binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

    Aminophylline: A bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

    Theophylline: Another bronchodilator with a similar structure to aminophylline.

Uniqueness

®-7-(But-2-yn-1-yl)-3-methyl-8-(3-(((4-methylquinazolin-2-yl)methyl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups and structural motifs. The presence of the but-2-yn-1-yl group introduces a degree of unsaturation, which can affect the compound’s reactivity and interactions with other molecules. Additionally, the quinazolin-2-yl and piperidin-1-yl groups provide opportunities for specific binding interactions, potentially enhancing the compound’s biological activity.

Properties

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

IUPAC Name

7-but-2-ynyl-3-methyl-8-[(3R)-3-[(4-methylquinazolin-2-yl)methylamino]piperidin-1-yl]purine-2,6-dione

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-33-21-22(31(3)25(35)30-23(21)34)29-24(33)32-12-8-9-17(15-32)26-14-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,30,34,35)/t17-/m1/s1

InChI Key

CJSMBPROUPCCLX-QGZVFWFLSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NCC4=NC5=CC=CC=C5C(=N4)C)N(C(=O)NC2=O)C

Origin of Product

United States

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